molecular formula C20H17N5O B611908 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide CAS No. 2131223-64-6

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide

Cat. No. B611908
M. Wt: 343.39
InChI Key: SXZFICNOPPNYJM-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide” is an organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide”, there are studies on the synthesis of similar compounds. For instance, hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Immune Response Modulation

Imiquimod and its analogues, belonging to the same class as 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide, are recognized for their ability to modulate immune responses. These compounds, including imiquimod, function as immune response modifiers by inducing localized cytokine production, such as interferons and interleukins, without inherent antiviral or antiproliferative activity in vitro. Their capability to stimulate onsite cytokine production in various in vivo studies highlights their potential in treating skin disorders, infections, and neoplasms by immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).

Synthesis of Metal Passivators and Light-sensitive Materials

5,5′-Methylene-bis(benzotriazole) serves as an intermediate in the synthesis of various metal passivators and light-sensitive materials. Although not the exact chemical, it shares structural similarities with 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide, suggesting potential applications in similar fields. The synthesis method developed for these compounds emphasizes efficiency, environmental friendliness, and ease of operation, contributing to the field of green chemistry (Gu et al., 2009).

DNA Binding and Fluorescent Staining

Hoechst 33258 and its analogues, sharing a structural resemblance with 5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide, are known for their strong binding to the minor groove of double-stranded B-DNA, especially AT-rich sequences. They are widely used as fluorescent DNA stains in cell biology for chromosomal and nuclear staining, flow cytometry, and analysis of plant chromosomes. Moreover, their derivatives find applications as radioprotectors and topoisomerase inhibitors, indicating the potential of such structures for drug design and molecular biology studies (Issar & Kakkar, 2013).

Optoelectronic Material Development

Quinazolines and pyrimidines, closely related to quinolin-2-yltriazole compounds, are essential in developing optoelectronic materials. These compounds are valuable for creating novel materials due to their incorporation into π-extended conjugated systems. Their derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, arylvinylsubstituted quinazolines are of interest for nonlinear optical materials and colorimetric pH sensors. Additionally, pyrimidine derivatives are considered potential structures for thermally activated delayed fluorescence emitters and photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, suggests that it should be handled with care. It should not be released into the environment and should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZFICNOPPNYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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